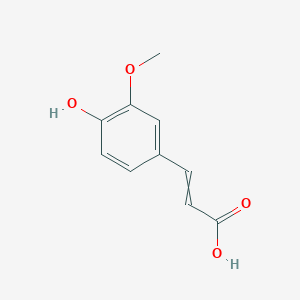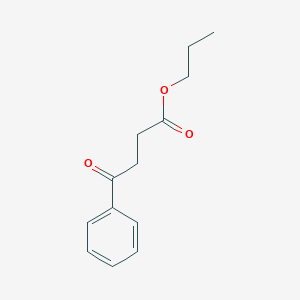
ferulic acid
Descripción general
Descripción
ferulic acid, commonly known as this compound, is a hydroxycinnamic acid. It is a phenolic compound widely found in plant cell walls, particularly in seeds and leaves. This compound is known for its antioxidant properties and is used in various applications, including food, cosmetics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferulic acid can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the oxidation of eugenol using potassium permanganate .
Industrial Production Methods
Industrially, this compound is often extracted from plant sources such as rice bran, wheat bran, and corn bran. The extraction methods include alkaline hydrolysis, enzymatic hydrolysis, and solvent extraction . These methods are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ferulic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to dihydrothis compound.
Substitution: The hydroxyl group can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various esters and ethers.
Aplicaciones Científicas De Investigación
Ferulic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenolic compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used in the formulation of cosmetics, food preservatives, and health supplements.
Mecanismo De Acción
Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic acid: Similar structure but lacks the methoxy and hydroxyl groups.
Coumaric acid: Similar structure but lacks the methoxy group.
Sinapic acid: Similar structure with additional methoxy groups.
Uniqueness
Ferulic acid is unique due to its combination of hydroxyl and methoxy groups, which contribute to its potent antioxidant properties. This makes it more effective in scavenging free radicals compared to its analogs .
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97274-61-8 | |
| Details | Compound: 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97274-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5040673 | |
| Record name | Ferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-24-6 | |
| Record name | Ferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]acetate](/img/structure/B7858164.png)
![Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-](/img/structure/B7858170.png)

![Ethyl 2-[(aminocarbonyl)amino]propanoate](/img/structure/B7858186.png)


![Ethyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7858198.png)

![3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7858205.png)

![Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858217.png)
![Methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858222.png)
![Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858225.png)
